2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide is a novel chemical compound identified through high-throughput screening for its potential as an N-methyl-D-aspartate receptor (NMDAR) antagonist. This compound exhibits selectivity for NR1/NR2A receptors over NR1/NR2B receptors. [, ]
While the provided abstracts do not specifically detail the synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide, similar compounds were synthesized using various methods. One study describes the synthesis of N-(cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide, another NR1/NR2A antagonist, through a high-throughput screening campaign. []
2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide acts as an antagonist at the NR1/NR2A subtype of NMDARs. It exhibits a preference for displacing glutamate site antagonists over glycine site antagonists in binding assays. [, ] While its precise binding site remains unclear, it does not appear to directly compete with glutamate or glycine. [, ] Its antagonistic effect can be overcome by increasing glycine concentration, suggesting a potential interaction with the glycine binding site or an allosteric modulation mechanism. [, ]
2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide has potential applications in scientific research, particularly in studying the role of the NR1/NR2A subtype of NMDARs. [, ] Its selectivity for NR1/NR2A receptors makes it a valuable tool for differentiating the roles of NR2A and NR2B subunits in physiological and pathological processes. [, ]
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: